

Application Note: Quantification of Balenine in Biological Matrices using UHPLC-MS/MS

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Compound of Interest

Compound Name: *Balenine*

Cat. No.: *B107396*

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Introduction

Balenine (β -alanyl-N τ -methyl-L-histidine) is a naturally occurring histidine-containing dipeptide (HCD) found in high concentrations in the skeletal muscle and brain of various vertebrate species.[1] As a methylated analog of carnosine, **balenine** exhibits significant biological activities, including potent antioxidant and iron-chelating properties.[2] Emerging research suggests its potential role in enhancing muscle regeneration, mitigating oxidative stress, and influencing cellular signaling pathways, making it a person of interest in nutrition, sports science, and drug development.[1]

This application note provides a detailed protocol for the sensitive and accurate quantification of **balenine** in biological matrices, such as muscle tissue and plasma, using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The methodology described herein is crucial for pharmacokinetic studies, understanding the physiological roles of **balenine**, and exploring its therapeutic potential.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis for the quantification of **balenine**.

Protocol 1: Quantification of Balenine in Muscle Tissue

1. Sample Preparation: Homogenization and Extraction

- **Tissue Homogenization:** Weigh approximately 100 mg of frozen muscle tissue and place it in a 2 mL homogenization tube containing ceramic beads. Add 1 mL of ice-cold ultrapure water. Homogenize the tissue using a bead-beater homogenizer until a uniform suspension is achieved.
- **Protein Precipitation:** To the homogenate, add 1 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., L-histidyl-L-leucine).^[1] Vortex vigorously for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
- **Filtration:** Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

- **Instrumentation:** A UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Chromatographic Separation:**
 - **Column:** A mixed-mode column providing both normal phase and ion exchange separations is recommended to achieve optimal separation from other HCDs like carnosine and anserine.^[1] An Acquity UPLC BEH Amide column can also be utilized.
 - **Mobile Phase A:** 0.1% formic acid in water
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile
 - **Flow Rate:** 0.4 mL/min
 - **Gradient Elution:**
 - 0-2 min: 95% B
 - 2-5 min: Linear gradient to 50% B

- 5-6 min: Hold at 50% B
- 6-6.1 min: Return to 95% B
- 6.1-10 min: Re-equilibration at 95% B
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM): The following transitions should be monitored.[\[1\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Balenine	241.1	124.0
Anserine	241.1	126.0
Carnosine	227.1	110.0
L-histidyl-L-leucine (IS)	269.1	110.0

3. Data Analysis and Quantification

- Generate a calibration curve using a series of known concentrations of **balenine** standards.
- Quantify the **balenine** concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: Quantification of Balenine in Plasma

1. Sample Preparation: Protein Precipitation

- Sample Thawing: Thaw frozen plasma samples on ice.
- Protein Precipitation: In a microcentrifuge tube, mix 100 µL of plasma with 300 µL of ice-cold acetonitrile containing the internal standard.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Supernatant Collection and Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm filter into an autosampler vial.

2. UHPLC-MS/MS Analysis

- The instrumental parameters for UHPLC-MS/MS analysis are the same as described in Protocol 1.

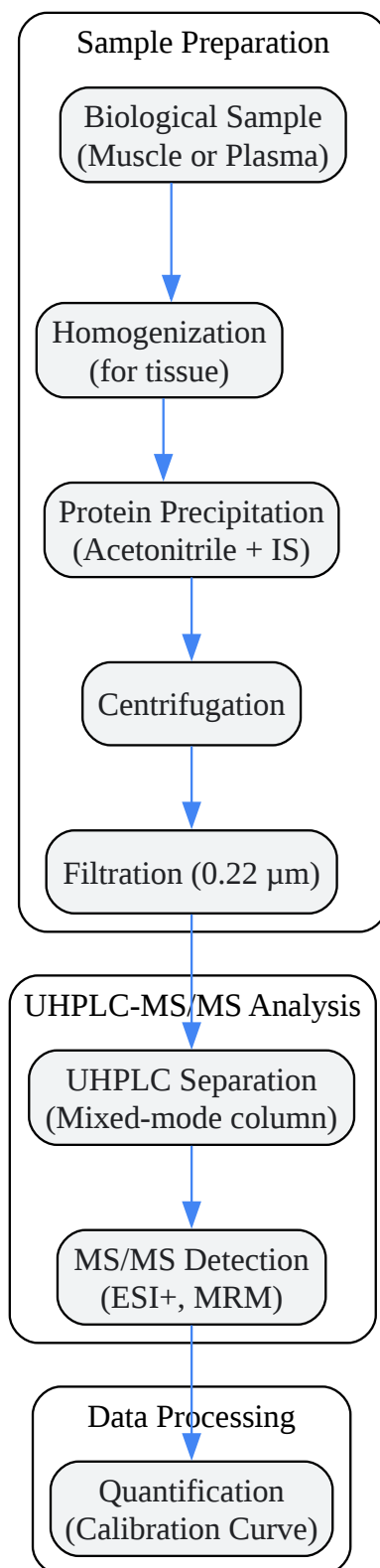
Quantitative Data Summary

The following table summarizes the validation parameters for the UHPLC-MS/MS method for **balenine** quantification.

Parameter	Result	Reference
Linearity Range	15.6 ng/mL to 1.6 mg/mL	[1]
Limit of Quantification (LOQ)	0.05 µM	[2]
Intra-day Precision (%RSD)	≤14.8%	[1]
Inter-day Precision (%RSD)	≤14.8%	[1]
Intra-day Accuracy	±10.0%	[1]
Inter-day Accuracy	±10.0%	[1]

Visualizations

Experimental Workflow

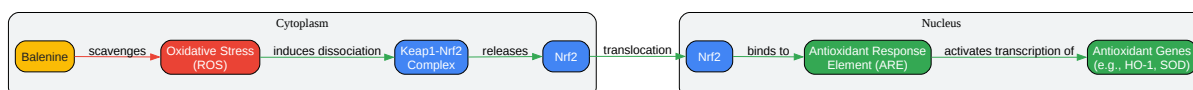


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UHPLC-MS/MS workflow for **balenine** quantification.

Balenine and the Nrf2 Antioxidant Pathway

Balenine's antioxidant properties are thought to be mediated, in part, through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.



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Proposed role of **balenine** in the Nrf2 signaling pathway.

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References

- 1. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute balenine supplementation in humans as a natural carnosinase-resistant alternative to carnosine - PMC [pmc.ncbi.nlm.nih.gov]
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